molecular formula C21H16F2N4O2 B2928050 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 304683-79-2

6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2928050
CAS No.: 304683-79-2
M. Wt: 394.382
InChI Key: SUVYRQXFEPVYTA-UHFFFAOYSA-N
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Description

6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a recognized potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/25541105/]. Its primary research value lies in the pharmacological interrogation of the Wnt/β-catenin signaling pathway, which is dysregulated in a range of pathologies. Researchers utilize this compound to investigate novel therapeutic strategies for neurodegenerative conditions, such as Alzheimer's disease, where GSK-3β hyperactivity is implicated in tau hyperphosphorylation and neurofibrillary tangle formation [https://pubmed.ncbi.nlm.nih.gov/25541105/]. Furthermore, due to the role of GSK-3β in regulating cell proliferation and apoptosis, this inhibitor serves as a critical chemical probe for exploring oncogenic signaling in cancer research, particularly in malignancies where the suppression of GSK-3β activity may lead to reduced cell survival. The compound's high selectivity profile makes it an excellent tool for dissecting complex kinase-driven cellular mechanisms and for validating GSK-3β as a molecular target in preclinical studies.

Properties

IUPAC Name

6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-12-17-18(13-7-9-15(10-8-13)28-21(22)23)16(11-24)19(25)29-20(17)27(26-12)14-5-3-2-4-6-14/h2-10,18,21H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYRQXFEPVYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-(difluoromethoxy)benzaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile in the presence of a base such as piperidine can yield the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete cyclization and formation of the pyrano[2,3-c]pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Introduction of halogen atoms or other electrophilic groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound exhibits potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules. It can be used in the study of enzyme kinetics and receptor-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it suitable for use in various chemical processes and manufacturing applications.

Mechanism of Action

The mechanism of action of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

The following analysis focuses on structural analogs with variations at the 4-phenyl position, emphasizing substituent effects on physicochemical properties and synthetic approaches.

Substituent Effects on Electronic and Steric Properties

Compound Substituent (R) Molecular Formula Molecular Weight Key Properties/Effects
Target Compound 4-(difluoromethoxy)phenyl C₂₁H₁₆F₂N₄O₂ 410.38 - Electron-withdrawing (-OCF₂H) enhances metabolic stability .
6-Amino-4-(4-methoxyphenyl) analog [28] 4-methoxyphenyl C₁₉H₁₇N₄O₂ 349.37 - Methoxy (-OCH₃) is electron-donating; lower lipophilicity vs. -OCF₂H .
6-Amino-4-(3-nitrophenyl) analog 3-nitrophenyl C₂₀H₁₅N₅O₃ 397.37 - Nitro (-NO₂) strongly electron-withdrawing; may reduce solubility .
6-Amino-4-(4-fluorophenyl) analog (5d) 4-fluorophenyl C₁₄H₁₁FN₄O 270.09 - Fluorine’s electronegativity enhances binding affinity; smaller steric bulk .
6-Amino-4-(2,4-dimethoxyphenyl) analog 2,4-dimethoxyphenyl C₂₃H₂₂N₄O₃ 402.45 - Methoxy groups increase solubility via H-bonding .
6-Amino-4-(3-hydroxyphenyl) analog 3-hydroxyphenyl C₂₀H₁₆N₄O₂ 344.37 - Hydroxy (-OH) enables H-bonding; higher polarity vs. -OCF₂H .
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target compound’s -OCF₂H balances moderate electron withdrawal with enhanced lipophilicity compared to -NO₂ (strong EWG) .
  • Steric Effects: Difluoromethoxy’s bulkiness may hinder rotation around the aryl-O bond, influencing conformational stability .
  • Synthetic Yields: Fluorinated analogs (e.g., 4-fluorophenyl in 5d) achieve high yields (96%) via MCRs , suggesting efficient synthesis routes for the target compound.

Crystallographic and Conformational Differences

  • Nitro-Substituted Analog (C₂₀H₁₅N₅O₃): The nitro group induces a dihedral angle of 88.23° between pyrazole and aryl rings, creating a non-planar structure .
  • Dimethyl/Phenyl Analog: Exhibits N–H···N hydrogen bonding, forming linear chains . The target compound’s -OCF₂H may disrupt such interactions due to steric hindrance.

Physicochemical Properties

  • Boiling Point/Solubility: The ethoxy-hydroxyphenyl analog (C₂₂H₂₀N₄O₃) has a predicted boiling point of 625.6°C, higher than methoxy analogs due to increased polarity . The target compound’s -OCF₂H may lower solubility in aqueous media compared to -OH or -OCH₃.
  • Acidity (pKa): The difluoromethoxy group’s electron-withdrawing nature lowers pKa (~9.8) compared to methoxy (pKa ~10.2), affecting protonation states in biological systems .

Biological Activity

The compound 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its mechanism primarily involves the inhibition of specific enzymes and pathways associated with tumor growth.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that derivatives of this compound demonstrate cytotoxicity against various cancer cell lines. For instance, derivatives bearing different substituents have been tested for their IC50 values against liver (HEPG2), breast (MCF), and gastric (NUGC) cancer cells.
    • IC50 Values :
      • Compound 4a: IC50 120-527 nM across various cell lines.
      • Compound 6a: IC50 399 nM against HEPG2 and 890 nM against DLDI.
      • Compound 6c: IC50 ranging from 120-359 nM against multiple cancer types .
  • Mechanism of Action :
    • The compound is believed to inhibit key signaling pathways involved in cancer progression, including those mediated by BRAF(V600E) and EGFR .
    • It also shows potential in inhibiting beta-secretase (BACE1), which is implicated in Alzheimer's disease, suggesting a dual therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by their structural modifications. Key findings from SAR studies include:

  • Substituent Effects :
    • The presence of electron-withdrawing groups such as difluoromethoxy enhances the anticancer activity by increasing the compound's lipophilicity and altering its interaction with biological targets.
    • Variations in the phenyl ring substituents lead to differences in cytotoxic potency; for example, compounds with halogenated phenyl groups often exhibit improved activity compared to their unsubstituted counterparts .

Case Studies

Several studies highlight the effectiveness of this compound in preclinical settings:

  • Study 1 : A study on the cytotoxic effects of various pyrazole derivatives reported that the incorporation of a difluoromethoxy group significantly increased the potency against liver cancer cells (IC50 = 428 nM) compared to other derivatives lacking this group .
  • Study 2 : Another investigation focused on the anti-inflammatory properties alongside anticancer effects, noting that certain derivatives also demonstrated reduced pro-inflammatory cytokine production in vitro .

Q & A

Q. What are the common synthetic routes for preparing pyrano[2,3-c]pyrazole derivatives like this compound?

The compound is typically synthesized via multicomponent reactions (MCRs). For example, ionic liquid-catalyzed protocols (e.g., [Et3NH][HSO4]) enable one-pot condensation of ethyl acetoacetate, hydrazine, aryl aldehydes, and malononitrile derivatives under mild conditions (60–80°C, 20–40 min) . Aqueous medium syntheses are also reported, achieving high yields (85–98%) by optimizing pH and temperature . Key intermediates are characterized by IR (C≡N stretch at ~2200 cm⁻¹) and NMR (pyrazole CH3 at δ ~1.8–2.0 ppm) .

Q. How are these compounds characterized structurally?

Standard protocols include:

  • IR spectroscopy : Confirms NH2 (3400–3418 cm⁻¹), C≡N (2201–2258 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR identifies pyrazole CH3 (δ 1.79–1.91 ppm), NH2 (δ 6.07–7.13 ppm), and aromatic protons (δ 6.71–8.52 ppm). <sup>13</sup>C NMR shows pyranone carbonyl (δ ~161.9 ppm) and nitrile (δ ~94.1 ppm) .
  • Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 342.0540 for a perfluorophenyl analog) .

Q. What reaction conditions maximize yield in MCRs?

Yields >90% are achieved using:

  • Ionic liquid catalysts (e.g., [Et3NH][HSO4]) at 60°C for 30 min .
  • Aqueous media with pH ~7–8 and reflux (100°C) for 1–2 hours .
  • Microwave-assisted methods (not directly evidenced here but inferred from similar pyrazole syntheses).

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence electronic properties compared to other aryl groups?

The electron-withdrawing difluoromethoxy group (-OCF2H) alters the compound’s electronic profile, as seen in:

  • Crystallography : Analogous 4-phenyl derivatives exhibit planar pyranone rings and hydrogen-bonded NH2 groups, stabilizing the crystal lattice. Substituent electronegativity affects packing density .
  • Spectroscopy : Fluorinated analogs show downfield shifts in <sup>19</sup>F NMR (not explicitly reported here but inferred from related fluorophenyl derivatives in ).

Q. How to resolve contradictions in spectral data across synthesis protocols?

Discrepancies in NH2 proton signals (e.g., δ 6.07 ppm vs. 7.13 ppm) may arise from:

  • Solvent polarity : DMSO stabilizes NH2 resonance at lower δ .
  • Tautomerism : Keto-enol equilibrium in pyranone rings can shift proton environments .
  • Crystallographic validation : Single-crystal X-ray diffraction (CCDC-971311) resolves ambiguities in substituent positioning .

Q. What strategies optimize regioselectivity in pyrazole ring formation?

Regioselectivity is controlled by:

  • Catalyst choice : Acidic ionic liquids favor 1,4-addition over 1,2-addition pathways .
  • Steric effects : Bulky aryl aldehydes (e.g., 3,4,5-trimethoxyphenyl) direct substituents to the 4-position of the pyranone ring .
  • Temperature : Lower temperatures (≤60°C) reduce side reactions like nitrile hydrolysis .

Q. How does the crystal structure inform solubility and stability?

The compound’s low solubility in nonpolar solvents correlates with:

  • Hydrogen-bond networks : NH2 groups form intermolecular bonds with pyranone carbonyls, increasing melting points (198–250°C) .
  • Packing motifs : Parallel-displaced π-stacking of aryl rings enhances thermal stability .

Methodological Notes

  • Data validation : Cross-reference NMR with X-ray crystallography (e.g., CCDC-971311) to confirm substituent positions .
  • Contradictory yields : Optimize catalyst loading (5–10 mol%) and reaction time to replicate high-yield protocols .
  • Advanced characterization : Use HRMS and 2D NMR (COSY, HSQC) to resolve complex splitting patterns in fluorinated analogs .

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